![molecular formula C7H7BrN2O B2465210 7-Bromo-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one CAS No. 736990-40-2](/img/structure/B2465210.png)
7-Bromo-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-Bromo-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one, commonly referred to as 7-Bromo-DHP, is a heterocyclic compound belonging to the family of pyrrolo[1,2-a]pyrazines. It is a colorless, crystalline solid with a molecular weight of 257.14 g/mol and a melting point of 186-188°C. 7-Bromo-DHP is a versatile compound that has been used in a variety of scientific research applications, ranging from organic synthesis to medicinal chemistry.
Scientific Research Applications
Synthesis and Preparation
The compound 7-Bromo-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one was prepared using 2-pyrrolyltrichloroacetone as the major starting material. The process involved monoesterification with ethylene glycol, bromine displacement of the hydroxy group, cyclization to lactone, and amidation. This synthesis method contributes to the field of organic chemistry, providing a new avenue for creating complex heterocyclic compounds (Guo et al., 2011).
Anticancer Activity
A study found that derivatives of 7-Bromo-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one, specifically (3R*,4S*)-3-(4-bromophenyl)-4-(4-fluorobenzoyl)-2-(2-oxo-2-phenylethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium bromide, exhibited potent anticancer activity against prostate and breast cancer cells. This discovery highlights the potential of this compound in developing new anticancer drugs (Seo et al., 2019).
Domino Approach to Chemical Synthesis
An efficient and flexible approach to synthesize biologically relevant 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-ones was developed using a domino Michael/intramolecular nucleophilic substitution pathway. This method is significant for producing various biologically active compounds in a chemo- and regio-selective manner (Palomba et al., 2018).
PIM Kinase Inhibition
In a study focusing on PIM kinases inhibitors, it was demonstrated that 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-ones derivatives are effective inhibitors with potential medicinal applications. These inhibitors showed excellent potency and selectivity, highlighting the therapeutic potential of this chemical scaffold in drug development (Casuscelli et al., 2022).
properties
IUPAC Name |
7-bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c8-5-3-6-7(11)9-1-2-10(6)4-5/h3-4H,1-2H2,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIOJOBWZDXFHKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=C(C=C2C(=O)N1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.